molecular formula C15H25NO B7991632 3-[4-(Diethylamino)phenyl]-3-pentanol CAS No. 1443328-16-2

3-[4-(Diethylamino)phenyl]-3-pentanol

Cat. No.: B7991632
CAS No.: 1443328-16-2
M. Wt: 235.36 g/mol
InChI Key: KKDQDGRQCYKDHQ-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]-3-pentanol is an organic compound that features a diethylamino group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)phenyl]-3-pentanol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.

Reaction Conditions:

    Reagents: 4-(diethylamino)benzaldehyde, pentylmagnesium bromide

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux

    Workup: Acidic quenching followed by extraction and purification

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)phenyl]-3-pentanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the diethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 3-[4-(Diethylamino)phenyl]pentan-2-one

    Reduction: 3-[4-(Diethylamino)phenyl]pentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[4-(Diethylamino)phenyl]-3-pentanol has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and solubility.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Pharmaceutical Research: Explored as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)phenyl]-3-pentanol involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: A precursor in the synthesis of 3-[4-(Diethylamino)phenyl]-3-pentanol.

    3-[4-(Diethylamino)phenyl]propanol: A structurally similar compound with a shorter carbon chain.

    3-[4-(Diethylamino)phenyl]butanol: Another similar compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific structural features, such as the pentanol chain and the diethylamino group. These features confer distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-15(17,6-2)13-9-11-14(12-10-13)16(7-3)8-4/h9-12,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDQDGRQCYKDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)N(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245590
Record name Benzenemethanol, 4-(diethylamino)-α,α-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443328-16-2
Record name Benzenemethanol, 4-(diethylamino)-α,α-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443328-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-(diethylamino)-α,α-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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